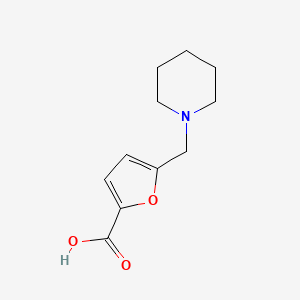

5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(piperidin-1-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMTWLBLESUJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349568 | |

| Record name | 5-[(Piperidin-1-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301353-36-6 | |

| Record name | 5-[(Piperidin-1-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 301353-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction:

5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid is a heterocyclic organic compound featuring a furan-2-carboxylic acid core substituted with a piperidin-1-ylmethyl group at the 5-position. This molecule integrates the structural motifs of furan carboxylic acids and piperidine, both of which are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The furan moiety is a versatile scaffold known for a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][2] Similarly, the piperidine ring is a common constituent in many centrally acting and other therapeutic agents.[3] The combination of these two pharmacophores in a single molecular entity suggests that this compound may possess interesting and potentially useful biological properties, making it a compound of significant interest for further investigation in drug discovery and development.

This technical guide provides a summary of the known physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document also presents a plausible synthetic route and discusses potential biological activities based on the well-documented properties of related furan and piperidine derivatives.

Core Physicochemical Properties

| Property | This compound | This compound hydrochloride |

| CAS Number | 301353-36-6 | 301353-36-6 |

| Molecular Formula | C₁₁H₁₅NO₃ | C₁₁H₁₆ClNO₃ |

| Molecular Weight | 223.24 g/mol | 245.70 g/mol |

| Physical Form | Solid | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| pKa | Data not available (Predicted values may vary) | Data not available |

| logP | Data not available (Predicted values may vary) | Data not available |

| Solubility | Data not available | Data not available |

Note on Predicted Properties: While experimental data is lacking, computational methods can provide estimations for properties like pKa and logP. These predictions are based on the molecule's structure and can be valuable for initial assessments. However, they should be confirmed experimentally for definitive characterization.

Experimental Protocols: A Proposed Synthetic Route

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on established organic chemistry principles and published syntheses of analogous compounds, a plausible and efficient synthetic pathway is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (furan-2-carboxylic acid), an aldehyde (formaldehyde), and a secondary amine (piperidine).[4][5][6]

Proposed Synthesis via Mannich Reaction:

A likely synthetic route to this compound is through the Mannich reaction, starting from 5-hydroxymethyl-2-furancarboxylic acid, which can be synthesized from biomass-derived 5-hydroxymethylfurfural.[7][8] The hydroxyl group can be converted to a more reactive leaving group, followed by nucleophilic substitution with piperidine. An alternative, more direct approach would be a classical Mannich reaction with furan-2-carboxylic acid, formaldehyde, and piperidine.

Below is a detailed, hypothetical experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 5-(Chloromethyl)furan-2-carboxylic acid (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-hydroxymethylfuran-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Chlorination: Cool the solution in an ice bath and slowly add thionyl chloride (1.1 equivalents).

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction with ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-(chloromethyl)furan-2-carboxylic acid. This intermediate may be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 5-(chloromethyl)furan-2-carboxylic acid (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Nucleophilic Substitution: Add piperidine (2.5 equivalents) to the solution. The excess piperidine acts as both the nucleophile and the base to neutralize the HCl generated.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol or diethyl ether to remove impurities.

-

Dry the product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization:

The final product should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present (e.g., carboxylic acid O-H and C=O, C-N).

-

Melting Point Analysis: To determine the melting point and assess purity.

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for this compound, the structural components suggest several potential areas for pharmacological investigation.

-

Anticancer Activity: Numerous furan derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][9] The mechanism of action often involves the induction of apoptosis or inhibition of key enzymes involved in cancer cell proliferation.

-

Antibacterial and Antifungal Activity: The furan nucleus is a known pharmacophore in several antimicrobial agents. Furan derivatives can interfere with microbial growth through various mechanisms, including DNA damage and inhibition of essential enzymes.

-

Anti-inflammatory Activity: Some furan-2-carboxylic acid derivatives have shown anti-inflammatory properties.[9]

-

Central Nervous System (CNS) Activity: The presence of the piperidine moiety, a common feature in many CNS-active drugs, suggests that this compound could be a candidate for screening for neurological and psychiatric disorders.[10]

Given the lack of specific data, any discussion of signaling pathways would be purely speculative. However, based on the activities of related compounds, potential pathways to investigate could include those involved in apoptosis (e.g., caspase activation), cell cycle regulation, and inflammatory signaling (e.g., NF-κB pathway).

Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Conceptual relationship of structural moieties to potential biological activities.

Conclusion

This compound represents an intriguing molecule for further scientific exploration due to its hybrid structure combining two pharmacologically significant motifs. While there is a notable lack of experimentally determined physicochemical data for this specific compound, this technical guide has provided a comprehensive overview of its known properties and a plausible, detailed protocol for its synthesis. The discussion on potential biological activities, based on the extensive literature of related furan and piperidine derivatives, highlights promising avenues for future research. It is recommended that the synthesis and full physicochemical characterization of this compound be undertaken to enable a thorough investigation of its potential as a novel therapeutic agent.

References

- 1. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adichemistry.com [adichemistry.com]

- 5. Mannich reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts | CoLab [colab.ws]

- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Profile of 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available spectroscopic and physicochemical data for the heterocyclic compound 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid. Due to its structural motifs—a furan carboxylic acid and a piperidine ring—this molecule presents potential for investigation in medicinal chemistry and materials science. This document compiles known data for its molecular properties, including mass spectrometry and nuclear magnetic resonance spectroscopy, to serve as a foundational resource for researchers. Experimental protocols for obtaining such data are outlined, and a generalized workflow for spectroscopic analysis is provided.

Physicochemical Properties

This compound is a solid organic compound.[1] Its fundamental properties are summarized in the table below. The hydrochloride salt is also commercially available.[2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [3][4] |

| Molecular Weight | 209.24 g/mol | [1][3] |

| Exact Mass | 209.105193 g/mol | [3][4] |

| CAS Number | 301353-36-6 | [1][5] |

| InChI Key | FOMTWLBLESUJEU-UHFFFAOYSA-N | [1][3] |

| SMILES String | OC(=O)c1ccc(CN2CCCCC2)o1 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. This section details the available spectroscopic information for this compound.

Mass Spectrometry (MS)

While a specific mass spectrum for this compound is not publicly available, the expected mass-to-charge ratios (m/z) for the molecular ion can be predicted from its molecular formula.

| Ion | Expected m/z |

| [M+H]⁺ | 210.1126 |

| [M+Na]⁺ | 232.0945 |

| [M-H]⁻ | 208.0979 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectral data has been recorded for this compound in DMSO-d₆.[3][4] The spectrum was acquired on a 300.135 MHz instrument.[3] While the full, interpreted spectrum is not publicly available, the expected proton environments are described below.

| Proton Environment | Expected Chemical Shift Range (ppm) | Multiplicity |

| Furan-H (position 3) | 6.0 - 7.5 | Doublet |

| Furan-H (position 4) | 6.0 - 7.5 | Doublet |

| -CH₂- (linker) | 3.5 - 4.5 | Singlet |

| Piperidine-H (alpha to N) | 2.5 - 3.5 | Multiplet |

| Piperidine-H (beta, gamma to N) | 1.0 - 2.0 | Multiplet |

| -COOH | 10.0 - 13.0 | Broad Singlet |

Infrared (IR) Spectroscopy

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C-H (Aromatic/Aliphatic) | Stretching | 2850-3100 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 |

| C-N (Amine) | Stretching | 1020-1250 |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not publicly documented. However, a general methodology for obtaining the spectroscopic data is presented below.

General Synthesis

A plausible synthetic route would involve the Mannich reaction, a common method for the aminoalkylation of acidic protons. This would likely involve the reaction of a suitable furan-2-carboxylic acid derivative with formaldehyde and piperidine.

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 300 MHz or higher field NMR spectrometer. The sample would be dissolved in a deuterated solvent, such as DMSO-d₆, and chemical shifts would be referenced to the residual solvent peak.

-

IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample would be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. 5-Piperidin-1-ylmethyl-furan-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 5-Piperidin-1-ylmethyl-furan-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to 5-(piperidin-1-ylmethyl)furan-2-carboxylic acid (CAS 301353-36-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of 5-(piperidin-1-ylmethyl)furan-2-carboxylic acid, identified by CAS number 301353-36-6. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a heterocyclic organic compound featuring a furan ring substituted with a carboxylic acid group and a piperidinomethyl group. The presence of these functional groups suggests its potential as a scaffold in medicinal chemistry.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 301353-36-6 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₃ | [3][4] |

| Molecular Weight | 209.24 g/mol | [3][4] |

| Appearance | Solid | [1] |

| Boiling Point | 340.4 °C at 760 mmHg | [1] |

| Density | 1.222 g/cm³ | [1] |

| Molecular Formula (HCl salt) | C₁₁H₁₆ClNO₃ | [5] |

| Molecular Weight (HCl salt) | 245.71 g/mol | [5] |

Synthesis

The synthesis of this compound is anticipated to proceed via a Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a secondary amine, in this case, piperidine.

Proposed Experimental Protocol (based on related Mannich reactions)

This protocol is a general method adapted from the synthesis of analogous Mannich bases derived from furan compounds. Optimization of reaction conditions may be necessary for this specific substrate.

Materials:

-

Furan-2-carboxylic acid

-

Piperidine

-

Formaldehyde (37% aqueous solution)

-

Suitable solvent (e.g., ethanol, methanol, or water)

-

Acid catalyst (optional, e.g., hydrochloric acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furan-2-carboxylic acid in the chosen solvent.

-

Addition of Reagents: To the stirred solution, add one molar equivalent of piperidine followed by a slight excess of formaldehyde solution. If an acid catalyst is used, it should be added at this stage.

-

Reaction: The reaction mixture is stirred at room temperature or gently refluxed. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The product may precipitate from the solution and can be collected by filtration. If no precipitation occurs, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Reaction Workflow

Caption: A generalized workflow for the synthesis of the target compound via a Mannich reaction.

Potential Biological Activities and Signaling Pathways

While no specific biological data for CAS 301353-36-6 has been found, the furan-2-carboxylic acid scaffold is present in numerous compounds with a wide range of pharmacological activities.[2][6] Research on structurally related molecules provides insights into the potential therapeutic applications of this compound.

Anticancer Activity

Furan derivatives have demonstrated significant potential as anticancer agents.[5][7] Studies on related compounds, such as methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, have shown cytotoxic activity against various cancer cell lines, including HeLa and HepG2.[8][9] The mechanism of action for many furan-based anticancer compounds involves the induction of apoptosis and cell cycle arrest.[5]

Caption: A simplified diagram illustrating a potential mechanism of anticancer activity.

Anti-inflammatory Activity

Several furan derivatives have been reported to possess anti-inflammatory properties.[6][10] The mechanism of action may involve the inhibition of inflammatory mediators and modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[10]

Antimicrobial Activity

The furan nucleus is a key component of some antimicrobial agents.[6] Derivatives of furan-2-carboxylic acid have been shown to exhibit antibacterial and antifungal activities.[1][8][9]

Metabolic Disease

Recent studies have highlighted the potential of furan-2-carboxylic acid derivatives in the management of type 2 diabetes.[11] A phenotypic screening identified compounds that inhibit gluconeogenesis, suggesting a novel therapeutic approach for hyperglycemia.[11]

Suppliers

This compound is available from several chemical suppliers as a research chemical. It is important to request a certificate of analysis to ensure the purity and identity of the compound.

| Supplier | Location |

| abcr Gute Chemie | Germany |

| Atomax Chemicals Co., Ltd. | China |

| Chemspace | Estonia |

| CymitQuimica | Spain |

| Dayang Chem (Hangzhou) Co.,Ltd. | China |

| Fisher Scientific | USA |

| Henan Coreychem co., LTD | China |

| Key Organics | UK |

| Matrix Scientific | USA |

| Santa Cruz Biotechnology | USA |

| Sigma-Aldrich | USA |

| XIAMEN EQUATION CHEMICAL CO.,LTD | China |

Conclusion

This compound (CAS 301353-36-6) is a readily accessible synthetic compound with a chemical structure that suggests a high potential for biological activity. Based on the extensive research into related furan-2-carboxylic acid derivatives, this compound warrants further investigation for its potential therapeutic applications, particularly in the areas of oncology, inflammation, infectious diseases, and metabolic disorders. The synthetic route via the Mannich reaction is straightforward, allowing for the generation of sufficient quantities for biological screening and further derivatization to explore structure-activity relationships. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. ijabbr.com [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Furan-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Furan-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] The versatility of the furan ring allows for extensive chemical modifications, leading to a diverse library of molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This technical guide provides an in-depth overview of the screening methodologies for these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways to support drug discovery and development efforts.

Anticancer Activity Screening

Numerous studies have demonstrated the potent cytotoxic effects of furan-2-carboxylic acid derivatives against various human cancer cell lines.[6] The screening process for these compounds typically involves in vitro cytotoxicity assays to determine their efficacy and selectivity.

Quantitative Data: Anticancer Activity

The cytotoxic potential of novel furan derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data below summarizes the activity of several promising derivatives.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7 | Furan-based derivative | MCF-7 (Breast) | 2.96 | [7][8] |

| Compound 4 | Furan-based derivative | MCF-7 (Breast) | 4.06 | [7][8] |

| 3m | Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | Multiple Lines | Not specified, but potent | [9] |

| 4d | p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 (Liver) | (33.29% viability at 20 µg/mL) | [10] |

| 4c | Furan[3,2-c] pyridine derivative | KYSE70 / KYSE150 (Esophageal) | 0.888 µg/mL (24h), 0.655 µg/mL (48h) | [11] |

| Iodinated Derivative | 3-Iodofuran Derivative | HL60 (Leukemia) | 0.1 | [6][12] |

| Iodinated Derivative | 3-Iodofuran Derivative | K562 (Leukemia) | 5.0 | [6][12] |

| 6b-g | 2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile | MDA-MB-468 (Breast) | Moderate Activity | [13] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.[4][6][14]

Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The concentration of these crystals, which can be dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7][14] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6][14]

-

Compound Treatment: Prepare serial dilutions of the furan-2-carboxylic acid derivatives in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to prevent solvent-induced toxicity.[14] Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent like doxorubicin).[10][14]

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.[4][6]

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[4][7][14] This allows viable cells to metabolize the MTT into formazan crystals.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[4][7][10]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 490 nm or 570 nm.[10]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity Screening

Furan-2-carboxylic acid derivatives have shown significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[5][10][15] The primary screening method involves determining the Minimum Inhibitory Concentration (MIC) of the compounds.

Quantitative Data: Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

| Compound ID | Derivative Class | Microorganism | Activity Measurement | Value | Reference |

| 4f | Carbamothioyl-furan-2-carboxamide | B. cereus | MIC | 230 µg/mL | [10] |

| 4a | Carbamothioyl-furan-2-carboxamide | S. aureus | MIC | 265 µg/mL | [10] |

| 4b | Carbamothioyl-furan-2-carboxamide | E. coli | MIC | 280 µg/mL | [10] |

| 4f | Carbamothioyl-furan-2-carboxamide | B. cereus | Inhibition Zone | 16 mm | [10] |

| 4a | Carbamothioyl-furan-2-carboxamide | S. aureus | Inhibition Zone | 13 mm | [10] |

| Compound 1 | 3-aryl-3(furan-2-yl) propanoic acid | E. coli | MIC | 64 µg/mL | [5] |

| Various | 2,4-dinitrophenyl-containing carboxamides | Various Bacteria & Fungi | MIC | 150.7–295 µg/mL | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (Broth Microdilution)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[16]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium. After incubation, the lowest concentration of the compound that inhibits visible growth (turbidity) is identified as the MIC.

Methodology:

-

Compound Preparation: Prepare a stock solution of the furan derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[4][16]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum adjusted to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well.[4]

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[4][16]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.[4][16] This can also be confirmed by measuring the optical density with a plate reader.

Anti-inflammatory Activity and Signaling Pathways

Furan derivatives have also been investigated for their anti-inflammatory properties.[17] Some of these compounds exert their effects by modulating key inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1][9]

Mechanism of Action: Inhibition of NF-κB Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκB.[18] This releases NF-κB, allowing it to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes (e.g., cytokines, chemokines). Certain benzofuran-2-carboxylic acid derivatives have been shown to inhibit this LPS-induced NF-κB transcriptional activity, thereby reducing the inflammatory response.[9]

Other Biological Activities

Beyond the primary screening areas, furan-2-carboxylic acid derivatives are being explored for other therapeutic applications.

-

Antidiabetic Activity: Certain derivatives have been identified through phenotypic screening as inhibitors of gluconeogenesis, the process of generating glucose in the liver.[19] Excessive gluconeogenesis is a key factor in the hyperglycemia observed in type 2 diabetes.[14][19]

-

Antibiofilm Activity: Some furan-2-carboxamides have demonstrated the ability to inhibit the formation of bacterial biofilms, which are communities of bacteria that are notoriously resistant to conventional antibiotics.[20] These compounds can also interfere with quorum sensing, a bacterial communication system that regulates virulence.[16]

Conclusion

The furan-2-carboxylic acid scaffold is a remarkably fertile source for the discovery of novel therapeutic agents. The biological screening of its derivatives has revealed potent anticancer, antimicrobial, and anti-inflammatory activities, among others. The standardized protocols outlined in this guide, such as the MTT and broth microdilution assays, provide a robust framework for the initial evaluation of these compounds. Further research into their mechanisms of action, particularly their interaction with key signaling pathways like NF-κB, will be crucial for optimizing lead compounds and advancing them through the drug development pipeline. The continued exploration of this chemical space promises to yield next-generation therapeutics for a variety of human diseases.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ijabbr.com [ijabbr.com]

- 6. benchchem.com [benchchem.com]

- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism [mdpi.com]

- 19. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of ADMET Properties for Furan-Piperidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] The furan-piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. However, the presence of the furan ring can sometimes raise metabolic flags, while the piperidine moiety influences key physicochemical properties.[3][4] Consequently, the early in silico prediction of ADMET properties for novel furan-piperidine derivatives is a critical, cost-effective strategy to derisk drug discovery programs and prioritize compounds with a higher probability of clinical success.[5][6]

This technical guide provides an in-depth overview of the computational methodologies employed to predict the ADMET profiles of furan-piperidine compounds. It details the experimental protocols for these in silico analyses, presents quantitative data for representative compounds, and visualizes key metabolic pathways and experimental workflows.

Core Concepts in In Silico ADMET Prediction

In silico ADMET prediction relies on computational models that correlate the chemical structure of a compound with its potential pharmacokinetic and toxicological properties.[1][7] These models are broadly categorized into two main types:

-

Quantitative Structure-Activity Relationship (QSAR) Models: These are statistical models that relate the physicochemical properties (descriptors) of a series of compounds to their biological activity or property.[1][2]

-

Machine Learning (ML) and Deep Learning Models: These models are trained on large datasets of known compounds and their ADMET properties to recognize complex patterns and make predictions for new, unseen molecules.[1][7]

A multitude of software platforms and web-based tools are available for researchers to perform these predictions, including both commercial packages like ADMET Predictor® and open-access tools such as SwissADME and admetSAR.[8]

Predicted ADMET Properties for Representative Furan-Piperidine Compounds

The following tables summarize the predicted ADMET properties for a selection of hypothetical furan-piperidine compounds. These values were generated using established in silico models and are intended to be illustrative.

Table 1: Physicochemical and Absorption Properties

| Compound ID | Molecular Weight ( g/mol ) | logP | Water Solubility | GI Absorption | BBB Permeant | P-gp Substrate |

| FP-001 | 350.45 | 2.8 | Moderately Soluble | High | Yes | No |

| FP-002 | 412.53 | 3.5 | Sparingly Soluble | High | Yes | Yes |

| FP-003 | 388.48 | 2.1 | Soluble | High | No | No |

| FP-004 | 450.61 | 4.2 | Poorly Soluble | Low | Yes | Yes |

Table 2: Distribution and Metabolism Properties

| Compound ID | Plasma Protein Binding (%) | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2C19 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

| FP-001 | 85.2 | No | No | No | Yes | No |

| FP-002 | 92.5 | No | Yes | No | Yes | Yes |

| FP-003 | 78.1 | No | No | No | No | No |

| FP-004 | 95.8 | Yes | Yes | No | Yes | Yes |

Table 3: Excretion and Toxicity Properties

| Compound ID | Renal OCT2 Substrate | AMES Toxicity | hERG I Inhibitor | Hepatotoxicity | Skin Sensitisation |

| FP-001 | No | No | No | No | No |

| FP-002 | No | No | Yes | Yes | No |

| FP-003 | Yes | No | No | No | No |

| FP-004 | No | Yes | Yes | Yes | Yes |

Experimental Protocols for In Silico ADMET Prediction

The following section outlines a typical workflow for the in silico prediction of ADMET properties.

Compound Structure Preparation

The initial step involves the generation of a 2D or 3D representation of the furan-piperidine compound. This is typically done using chemical drawing software and saving the structure in a standard format such as SMILES (Simplified Molecular-Input Line-Entry System) or SDF (Structure-Data File).

Selection of In Silico Tools

A variety of web-based tools and standalone software can be utilized for ADMET prediction. For this guide, we will reference the workflow of a widely used free tool, SwissADME, supplemented with toxicity predictions from a tool like ProTox-II.

Prediction of Physicochemical Properties and Lipophilicity

-

Methodology: The prepared chemical structure (in SMILES format) is submitted to the SwissADME web server. The server calculates a range of physicochemical descriptors including molecular weight, logP (a measure of lipophilicity), and water solubility.

-

Protocol:

-

Navigate to the SwissADME website.

-

Paste the SMILES string of the furan-piperidine compound into the input box.

-

Click "Run" to initiate the calculation.

-

The results for physicochemical properties will be displayed in the output section.

-

Prediction of Pharmacokinetic Properties

-

Methodology: SwissADME employs a combination of predictive models to estimate pharmacokinetic properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and P-glycoprotein (P-gp) substrate status.

-

Protocol:

-

Following the submission of the compound structure as described above, the pharmacokinetic predictions are automatically generated.

-

The results are presented in a dedicated section, often with qualitative descriptors (e.g., "High" or "Low" for GI absorption) and graphical representations like the "BOILED-Egg" model.[9]

-

Prediction of Drug-Likeness

-

Methodology: Drug-likeness models assess whether a compound possesses the physical and chemical properties consistent with known oral drugs. SwissADME evaluates several rule-based filters, including Lipinski's rule of five.

-

Protocol:

-

The drug-likeness predictions are part of the standard output from SwissADME.

-

The output will indicate any violations of the selected drug-likeness rules.

-

Prediction of Metabolism

-

Methodology: The potential for a compound to be a substrate or inhibitor of major cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is predicted using machine learning models trained on experimental data.

-

Protocol:

-

The CYP inhibition predictions are included in the SwissADME output.

-

The results are typically presented as "Yes" or "No" for inhibition of each isoform.

-

Prediction of Toxicity

-

Methodology: For toxicity predictions, a specialized tool such as ProTox-II or admetSAR is often used. These platforms utilize QSAR models and machine learning to predict various toxicity endpoints, including hepatotoxicity, carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition).

-

Protocol:

-

Navigate to the chosen toxicity prediction server.

-

Submit the SMILES string of the compound.

-

The server will return predictions for various toxicity endpoints, often with a predicted toxicity class and a confidence score.

-

Visualizations

Metabolic Pathways of Furan-Piperidine Compounds

The metabolism of furan-piperidine compounds is primarily driven by the enzymatic activity of cytochrome P450 (CYP) enzymes in the liver.[3][10][11] The furan moiety is susceptible to oxidation, which can lead to the formation of reactive intermediates.[3][12][13] The piperidine ring can also undergo oxidation or N-dealkylation.[14][15][16]

Caption: Phase I and II metabolic pathways of furan-piperidine compounds.

In Silico ADMET Prediction Workflow

The following diagram illustrates the logical flow of an in silico ADMET prediction study.

Caption: A generalized workflow for in silico ADMET prediction.

Conclusion

The integration of in silico ADMET prediction into the early stages of drug discovery is an indispensable strategy for mitigating the risk of late-stage attrition. For furan-piperidine compounds, these computational tools provide invaluable insights into potential metabolic liabilities and pharmacokinetic challenges, enabling medicinal chemists to design and prioritize molecules with a higher likelihood of success. While in silico predictions do not replace the need for experimental validation, they serve as a powerful and cost-effective screening funnel, guiding the allocation of resources to the most promising candidates. As machine learning algorithms and the underlying datasets continue to evolve, the accuracy and predictive power of these methods are expected to further enhance the efficiency of the drug development pipeline.

References

- 1. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. audreyli.com [audreyli.com]

- 7. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development: Review article | ADMET and DMPK [pub.iapchem.org]

- 8. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 9. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reactive metabolites in the biotransformation of molecules containing a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Furan-2-Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed exploration of the structure-activity relationships of 5-substituted furan-2-carboxylic acids across various therapeutic areas, including their roles as antitubercular agents, urotensin-II receptor antagonists, and inhibitors of gluconeogenesis. It includes quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Introduction

Furan-2-carboxylic acid is a versatile scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities.[1] The substitution at the 5-position of the furan ring has been a key area of investigation, as modifications at this site significantly influence the biological activity and selectivity of these compounds. This guide will delve into the SAR of 5-substituted furan-2-carboxylic acids, focusing on key therapeutic targets and providing the necessary technical details for researchers in the field.

Antitubercular Activity: Inhibition of Salicylate Synthase (MbtI)

A promising strategy in the development of new antitubercular drugs is the targeting of virulence factors, such as the siderophore-mediated iron acquisition system in Mycobacterium tuberculosis (Mtb).[2][3] The salicylate synthase MbtI is a crucial enzyme in the biosynthesis of mycobactins, the primary siderophores of Mtb, making it an attractive drug target.[2][4] 5-Phenylfuran-2-carboxylic acids have emerged as a potent class of MbtI inhibitors.[2][3]

Structure-Activity Relationship (SAR) of 5-Phenylfuran-2-Carboxylic Acid Derivatives as MbtI Inhibitors

The SAR studies reveal that the furan core is essential for activity. The substitution pattern on the 5-phenyl ring plays a critical role in both enzymatic inhibition and antimycobacterial activity. Generally, increasing the lipophilicity of the substituents on the phenyl ring enhances the antimycobacterial effect.[1]

Table 1: SAR of 5-Substituted Phenylfuran-2-Carboxylic Acids as MbtI Inhibitors

| Compound ID | 5-Phenyl Ring Substitution | MbtI IC50 (µM) | MIC99 against M. bovis BCG (µM) | Reference |

| I | 3-cyano | 6.3 | 250 | [2] |

| 1a | 3-cyano-5-phenoxy | 23 | 125 | [4] |

| 1b | 3-cyano-5-(phenylmethoxy) | 15 | >250 | [4] |

| 1c | 3-cyano-5-(2-phenylethoxy) | 3 | >250 | [4] |

| 1d | 3-cyano-5-butoxy | 0.9 | 63 | [1] |

| 1e | 3-cyano-5-isobutoxy | 11.2 | 32 | [1] |

| 1f | 3-cyano-5-(3-phenylpropoxy) | 12 | 63 | [4] |

| IV | 3-cyano-5-(trifluoromethyl) | ~15-33 | - | [5] |

| V | 2,4-bis(trifluoromethyl) | 19 | - | [5] |

Signaling Pathway: Inhibition of Mycobactin Biosynthesis

Inhibition of MbtI disrupts the mycobactin biosynthesis pathway, leading to a reduction in siderophore production. This, in turn, impairs the ability of M. tuberculosis to acquire iron from the host environment, a process essential for its survival and virulence.

Caption: Inhibition of MbtI by 5-phenylfuran-2-carboxylic acids blocks salicylate synthesis.

Experimental Protocols

This assay measures the formation of salicylic acid from chorismate to determine MbtI activity and inhibition.[6]

-

Reagents: 50 mM HEPES buffer (pH 7.5), 5 mM MgCl₂, recombinant M. tuberculosis MbtI (1-2 µM), chorismic acid, test compounds (dissolved in DMSO).

-

Procedure: a. The reaction is performed in a final volume of 400 µL in a cuvette. b. Add HEPES buffer, MgCl₂, and MbtI to the cuvette. c. For inhibition assays, add the test compound (e.g., at 100 µM) and pre-incubate with the enzyme. d. Initiate the reaction by adding chorismic acid (e.g., 50 µM). e. Monitor the formation of salicylic acid at 37°C using a fluorimeter with an excitation wavelength of 305 nm and an emission wavelength of 420 nm.

-

Data Analysis: a. Calculate the initial velocity of the reaction. b. For IC50 determination, measure the enzyme activity at various inhibitor concentrations. c. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve.

Urotensin-II Receptor Antagonism

Urotensin-II (U-II) is a potent vasoconstrictor that mediates its effects through the G protein-coupled urotensin-II receptor (UT).[7][8] Antagonists of this receptor are being investigated for the treatment of cardiovascular diseases.[7][8] 5-Aryl-furan-2-carboxamide derivatives have been identified as potent UT receptor antagonists.[7]

Structure-Activity Relationship (SAR) of 5-Aryl-furan-2-carboxamide Derivatives

The SAR for this series indicates that the nature and position of substituents on the 5-aryl ring significantly impact the antagonist potency.

Table 2: SAR of 5-Aryl-furan-2-carboxamide Derivatives as Urotensin-II Receptor Antagonists

| Compound ID | 5-Aryl Ring Substitution | Urotensin-II Receptor Binding IC50 (nM) | Reference |

| 1a | Phenyl | 180 | [7] |

| 1g | 4-Fluorophenyl | 52 | [7] |

| 1k | 4-Chlorophenyl | 28 | [7] |

| 1o | 4-Methylphenyl | 110 | [7] |

| 1s | 4-Methoxyphenyl | 140 | [7] |

| 1w | 3,4-Dichlorophenyl | 12 | [7] |

| 1y | 3,4-Difluorophenyl | 6 | [7] |

Signaling Pathway: Urotensin-II Receptor

The urotensin-II receptor is a Gq-protein coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream signaling cascades, including the MAPK pathway.[9][10]

Caption: Antagonism of the Urotensin-II receptor by 5-aryl-furan-2-carboxamides.

Experimental Protocols

This assay is used to determine the binding affinity of test compounds to the urotensin-II receptor.[11]

-

Materials: Cell membranes expressing the human urotensin-II receptor, [¹²⁵I]-Urotensin-II (radioligand), binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4), test compounds, non-specific binding control (e.g., unlabeled U-II), glass fiber filters.

-

Procedure: a. In a 96-well plate, combine cell membranes, [¹²⁵I]-Urotensin-II, and varying concentrations of the test compound in the binding buffer. b. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled U-II. c. Incubate the plate (e.g., at 25°C for 60 minutes). d. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold wash buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value from the resulting competition curve using non-linear regression.

Anti-diabetic Activity: Inhibition of Gluconeogenesis

Certain furan-2-carboxylic acid derivatives have been identified as inhibitors of gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. This makes them potential therapeutic agents for type 2 diabetes.

Structure-Activity Relationship (SAR) of Furan-2-Carboxylic Acid Derivatives as Gluconeogenesis Inhibitors

A lead compound, SL010110, was optimized to improve its anti-gluconeogenesis potency, leading to the discovery of compound 10v.

Table 3: SAR of Furan-2-Carboxylic Acid Derivatives as Gluconeogenesis Inhibitors

| Compound | Modifications from SL010110 | Anti-gluconeogenesis Potency | In Vivo Efficacy (Pyruvate Tolerance Test) | Reference |

| SL010110 | Lead Compound | - | - | [12] |

| 10v | Optimized derivative | Improved | Improved | [12] |

Logical Relationship: Gluconeogenesis Inhibition

The precise molecular target for these furan-2-carboxylic acid derivatives in the gluconeogenesis pathway is still under investigation. However, the general pathway involves the conversion of substrates like pyruvate and lactate into glucose, primarily in the liver.

Caption: Furan-2-carboxylic acid derivatives inhibit the gluconeogenesis pathway.

Experimental Protocols

The PTT is used to assess the rate of gluconeogenesis in vivo.

-

Animals: Mice (e.g., CD1 or ob/ob) are fasted for a period (e.g., 6 hours) before the test.

-

Procedure: a. Record the baseline blood glucose level from the tail vein. b. Administer the test compound (e.g., furan-2-carboxylic acid derivative) orally or via intraperitoneal (IP) injection. c. After a set time, administer a bolus of sodium pyruvate (e.g., 2 g/kg) via IP injection. d. Measure blood glucose levels at various time points after the pyruvate challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: a. Plot the blood glucose concentration over time. b. Calculate the area under the curve (AUC) for the glucose excursion. c. A lower AUC in the treated group compared to the vehicle control indicates inhibition of gluconeogenesis.

General Experimental Workflow for SAR Studies

The development of 5-substituted furan-2-carboxylic acid derivatives with desired biological activities typically follows a structured workflow.

Caption: A typical workflow for the SAR study of 5-substituted furan-2-carboxylic acids.

Conclusion

The 5-substituted furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with diverse and potent biological activities. The systematic exploration of substituents at the 5-position has been crucial in elucidating the structure-activity relationships for various therapeutic targets. This guide provides a comprehensive overview of the SAR for antitubercular, urotensin-II receptor antagonist, and anti-diabetic activities, along with detailed experimental protocols and pathway visualizations to aid researchers in the continued development of this important class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. journals.asm.org [journals.asm.org]

- 10. pnas.org [pnas.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Pharmacokinetic Evaluation of Siderophore Biosynthesis Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Furan Scaffold: A Versatile Platform for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the discovery of a plethora of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of recent advancements in the discovery of novel furan derivatives for drug development, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Diverse Biological Activities of Furan Derivatives

Furan-containing compounds have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The versatility of the furan scaffold allows for the fine-tuning of physicochemical properties and biological activities through targeted chemical modifications.

Anticancer Activity

Numerous furan derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds exert their cytotoxic effects through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways such as mTOR, and overcoming multidrug resistance by inhibiting P-glycoprotein (P-gp) efflux pumps.[1][2][3][4][5]

Antimicrobial Activity

The furan nucleus is a key component of several antimicrobial agents.[6] Novel furan derivatives continue to be explored for their efficacy against a range of bacterial and fungal pathogens. Their mechanisms of action often involve the disruption of microbial cellular processes or the inhibition of essential enzymes.[7]

Anti-inflammatory Activity

Furan derivatives have also shown promise as anti-inflammatory agents. Their mechanisms often involve the modulation of inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[8]

Synthesis of Novel Furan Derivatives

The synthetic accessibility of the furan ring allows for the creation of diverse chemical libraries for drug screening. Several classical and modern synthetic methodologies are employed for the construction of functionalized furan derivatives.

General Synthesis of Furan-Based Anticancer Agents

A common strategy for the synthesis of anticancer furan derivatives involves the modification of a central furan core with various aromatic and heterocyclic moieties. For instance, the synthesis of certain furan-based tubulin polymerization inhibitors starts from 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one, which is then subjected to a series of reactions to introduce different functional groups.[2]

Quantitative Data on Biological Activity

The biological activity of novel furan derivatives is quantified using various in vitro assays to determine their potency and selectivity. This data is crucial for structure-activity relationship (SAR) studies and lead optimization.

| Compound Class | Target/Assay | Test System | Activity (IC50/EC50/MIC) | Reference |

| Anticancer Furan Derivatives | ||||

| Pyridine carbohydrazide & N-phenyl triazinone derivatives | Cytotoxicity (MTT assay) | MCF-7 breast cancer cells | IC50: 2.96 - 4.06 µM | [2] |

| Furan-based pyrazoline derivatives | Tubulin polymerization inhibition | Leukemia SR cell line | IC50: 0.05 - 0.09 µM | [9] |

| 2,5-disubstituted furan derivatives | P-glycoprotein inhibition | MCF-7/ADR cells | EC50: 0.89 ± 0.11 µM | [3] |

| Bis-2(5H)-furanone derivatives | Cytotoxicity (MTT assay) | C6 glioma cells | IC50: 12.1 µM | [10] |

| Antimicrobial Furan Derivatives | ||||

| Furan-derived chalcones | Antimicrobial activity (MIC) | S. aureus, S. epidermidis, E. coli, K. pneumoniae, C. albicans | MIC: 15.6 - 62.5 µg/mL | [7] |

| Furan-1,3,4-oxadiazole hybrids | Antitubercular activity (Alamar blue assay) | M. tuberculosis H37Rv | MIC: 3.13 µg/mL | [11] |

| Anti-inflammatory Furan Derivatives | ||||

| Heterocyclic/benzofuran hybrids | Nitric oxide production inhibition | LPS-stimulated RAW264.7 cells | IC50: 52.23 ± 0.97 µM | [12] |

| Furan hybrid molecules | Inhibition of albumin denaturation | In vitro | IC50: 114.31 - 150.99 µg/mL | [13] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of research findings in drug discovery.

Synthesis of Furan-Based Pyridine Carbohydrazide Derivatives[2]

Synthesis of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one (1): A mixture of 3,4-dimethoxyhippuric acid and furan-2-carbaldehyde in acetic anhydride containing anhydrous pyridine is heated to yield the starting oxazolone (1).

Synthesis of methyl 2-(3,4-dimethoxybenzamido)-3-(furan-2-yl)acrylate (2): Oxazolone (1) is reacted with methanol in the presence of triethylamine (Et3N) to produce the methyl ester derivative (2).

Synthesis of 2-(3,4-dimethoxybenzamido)-3-(furan-2-yl)acrylohydrazide (3): The methyl ester (2) is refluxed with hydrazine hydrate in ethanol to yield the acrylohydrazide (3).

Synthesis of N'-(pyridin-4-ylcarbonyl)-2-(3,4-dimethoxybenzamido)-3-(furan-2-yl)acrylohydrazide (4): A mixture of acrylohydrazide (3) and isonicotinoyl chloride in dry pyridine is stirred at room temperature to afford the final pyridine carbohydrazide derivative (4).

In Vitro Cytotoxicity Assay (MTT Assay)[2]

-

Cell Seeding: Seed MCF-7 breast cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized furan derivatives and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry[2]

-

Cell Treatment: Treat MCF-7 cells with the test compounds at their IC50 concentrations for 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Tubulin Polymerization Inhibitory Assay[9]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin, glutamate, and a fluorescence reporter in a 96-well plate.

-

Compound Addition: Add the test furan derivatives at various concentrations to the wells.

-

Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

-

Data Analysis: Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.

P-glycoprotein (P-gp) Inhibition Assay[3]

-

Cell Culture: Culture P-gp overexpressing cells (e.g., MCF-7/ADR) to confluence.

-

Substrate and Inhibitor Incubation: Pre-incubate the cells with the test furan derivatives (potential inhibitors) for a specified time.

-

Addition of P-gp Substrate: Add a fluorescent P-gp substrate (e.g., Rhodamine 123) to the cells and incubate.

-

Fluorescence Measurement: Measure the intracellular accumulation of the fluorescent substrate using a fluorescence plate reader or flow cytometer.

-

Data Analysis: Increased intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the EC50 value for P-gp inhibition.

Antimicrobial Susceptibility Testing (Broth Microdilution)[7]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Compound Dilution: Prepare serial dilutions of the furan derivatives in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which novel furan derivatives exert their biological effects is crucial for rational drug design and development.

Inhibition of Tubulin Polymerization

Several furan derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9][14]

Caption: Inhibition of tubulin polymerization by furan derivatives.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain furan derivatives have been shown to inhibit this pathway, often by promoting the activity of the tumor suppressor PTEN, which in turn suppresses PI3K/Akt and Wnt/β-catenin signaling.[1][15]

Caption: Furan derivatives inhibit the PI3K/Akt/mTOR pathway.

Inhibition of P-glycoprotein Efflux Pump

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy. P-glycoprotein (P-gp) is an ATP-dependent efflux pump that actively transports a wide range of anticancer drugs out of cancer cells, reducing their intracellular concentration and efficacy. Novel 2,5-disubstituted furan derivatives have been developed as potent P-gp inhibitors, thereby resensitizing resistant cancer cells to chemotherapy.[3][16][17]

Caption: Inhibition of P-glycoprotein by furan derivatives.

Modulation of MAPK and PPAR-γ Signaling Pathways

In the context of inflammation, furan derivatives have been shown to exert their effects by modulating the MAPK and PPAR-γ signaling pathways. By inhibiting key kinases in the MAPK cascade or by activating PPAR-γ, these compounds can downregulate the production of pro-inflammatory mediators.[8]

Caption: Modulation of MAPK and PPAR-γ pathways by furan derivatives.

Conclusion

The furan scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic versatility of the furan ring system, make it an attractive starting point for the development of new drugs targeting a wide range of diseases. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. Future efforts will likely focus on the development of more selective and potent furan derivatives with improved pharmacokinetic and safety profiles.

References

- 1. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Synthesis of 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid, a potential building block in medicinal chemistry and drug development. The synthesis is based on a nucleophilic substitution reaction between the ethyl ester of 5-(chloromethyl)furan-2-carboxylic acid and piperidine, followed by hydrolysis of the resulting ester. This method offers a straightforward and efficient route to the target compound. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Furan derivatives are significant scaffolds in pharmaceutical compounds due to their diverse biological activities. The incorporation of a piperidinomethyl group at the 5-position of a furan-2-carboxylic acid core introduces a basic nitrogen atom, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties of potential drug candidates. This protocol outlines a reliable method to synthesize this compound, providing researchers with a practical guide for its preparation.

Reaction Scheme

The overall synthetic strategy involves a two-step process starting from the commercially available 5-(chloromethyl)furfural.

-

Esterification and Oxidation: 5-(chloromethyl)furfural is first converted to its corresponding ethyl ester, ethyl 5-(chloromethyl)furan-2-carboxylate. This can be achieved through various oxidation and esterification procedures. For the purpose of this protocol, we will assume the starting material is the pre-synthesized ethyl 5-(chloromethyl)furan-2-carboxylate.

-

Nucleophilic Substitution: The chloromethyl group of ethyl 5-(chloromethyl)furan-2-carboxylate is susceptible to nucleophilic attack. Reaction with piperidine displaces the chloride, forming the tertiary amine linkage and yielding ethyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate.

-

Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, this compound.

Experimental Protocol

Materials and Methods

| Reagent/Material | Grade | Supplier |

| Ethyl 5-(chloromethyl)furan-2-carboxylate | Reagent Grade, 98% | Sigma-Aldrich |

| Piperidine | Reagent Grade, 99% | Sigma-Aldrich |

| Acetonitrile (CH3CN) | Anhydrous | Sigma-Aldrich |

| Potassium Carbonate (K2CO3) | Anhydrous, 99% | Sigma-Aldrich |

| Dichloromethane (CH2Cl2) | HPLC Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | ACS Reagent Grade | Sigma-Aldrich |

| Magnesium Sulfate (MgSO4) | Anhydrous | Sigma-Aldrich |

| Deionized Water (H2O) | Millipore |

Synthesis of Ethyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 5-(chloromethyl)furan-2-carboxylate (1.88 g, 10 mmol).

-

Dissolve the starting material in 100 mL of anhydrous acetonitrile.

-

Add piperidine (1.02 g, 12 mmol) to the solution.

-

Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 82°C) and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50%) to yield pure ethyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate as a pale yellow oil.

Hydrolysis to this compound

-

Dissolve the purified ethyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate (from the previous step) in 50 mL of ethanol in a 100 mL round-bottom flask.

-

Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 20 mL of deionized water.

-

Heat the mixture to 60°C and stir for 2 hours.

-

Monitor the hydrolysis by TLC until the starting ester spot disappears.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 50 mL of deionized water.

-

Adjust the pH of the solution to approximately 5-6 with 1M hydrochloric acid. The product will precipitate as a white solid.

-